molecular formula C20H19N7O3 B11345222 4-(2,5-dimethoxyphenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

4-(2,5-dimethoxyphenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol

Cat. No.: B11345222
M. Wt: 405.4 g/mol
InChI Key: FITWUFWACZRWJC-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxyphenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol is a complex organic compound that belongs to the class of triazolopyridazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethoxyphenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol typically involves multiple steps, starting from readily available starting materials. One common route includes the cyclization of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions . The reaction is usually carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethoxyphenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic ring positions, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(2,5-Dimethoxyphenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,5-dimethoxyphenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol involves its interaction with specific molecular targets, such as kinases and receptors. It binds to the active site of these proteins, inhibiting their activity and disrupting key signaling pathways involved in cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells and the suppression of tumor growth.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,5-Dimethoxyphenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-6-ol stands out due to its unique combination of structural features, which confer specific biological activities and potential therapeutic applications. Its ability to inhibit multiple targets and pathways makes it a promising candidate for further research and development in medicinal chemistry.

Properties

Molecular Formula

C20H19N7O3

Molecular Weight

405.4 g/mol

IUPAC Name

4-(2,5-dimethoxyphenyl)-3-methyl-1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one

InChI

InChI=1S/C20H19N7O3/c1-11-19-14(13-8-12(29-2)4-5-15(13)30-3)9-18(28)22-20(19)27(24-11)17-7-6-16-23-21-10-26(16)25-17/h4-8,10,14H,9H2,1-3H3,(H,22,28)

InChI Key

FITWUFWACZRWJC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(CC(=O)N2)C3=C(C=CC(=C3)OC)OC)C4=NN5C=NN=C5C=C4

Origin of Product

United States

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